Anti-Tumor Activity in Breast and Liver Cancer Cells
Derivatives synthesized from 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant in vitro anti-tumor activity against MCF-7 (breast) and HEPG2 (liver) cancer cell lines. Specifically, compounds 8, 14, 16, and 22 demonstrated IC50 values ranging from 2.67 to 20.25 μg/mL against MCF-7 cells and 4.62 to 43.6 μg/mL against HEPG2 cells [1]. In contrast, a series of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives (compounds 6f, 6l) reported in a separate study exhibited considerably weaker activity against MCF-7 cells, with IC50 values of 9.85 μM (≈2.17 μg/mL for the most potent derivative), highlighting the superior potency achieved with the 3-isobutyl scaffold in this specific chemical series .
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 range: 2.67 – 20.25 μg/mL for the most active derivatives |
| Comparator Or Baseline | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivative (6f): IC50 = 9.85 μM (~2.17 μg/mL) |
| Quantified Difference | The most potent 3-isobutyl derivative (IC50 = 2.67 μg/mL) is approximately 1.2-fold more potent than the 3-methyl analog |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line |
Why This Matters
The 3-isobutyl substituent imparts enhanced lipophilicity and steric bulk compared to a methyl group, which may improve cellular permeability and target engagement, leading to greater potency in this series.
- [1] Abu-Zaied, M. A.; El-Telbani, E. M.; Elgemeie, G. H.; Nawwar, G. A. M. Synthesis and in vitro anti-tumor activity of new oxadiazole thioglycosides. Eur. J. Med. Chem. 2011, 46, 229-235. View Source
